molecular formula C14H17N3O B1286348 4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 952958-77-9

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1286348
CAS RN: 952958-77-9
M. Wt: 243.3 g/mol
InChI Key: JGLRUDADYMQXGE-UHFFFAOYSA-N
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Description

The compound "4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one class, which is characterized by a pyrazolone ring, a feature common to several compounds studied for their diverse chemical and biological properties. The papers provided do not directly discuss this specific compound but offer insights into similar structures and their characteristics, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves condensation reactions, as seen in the preparation of related compounds. For instance, a Schiff base derivative was synthesized by condensation of an aldehyde with 4-amino antipyrine . Similarly, a one-step synthesis method for substituted pyrazolopyrans was reported using a three-component condensation involving pyrazolones . These methods suggest that the target compound could potentially be synthesized through a condensation reaction involving an aminoethyl precursor and a cyclopropyl-substituted pyrazolone.

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal and molecular structures of pyrazolone derivatives, revealing details about tautomeric forms and intramolecular hydrogen bonding . The molecular structure of the target compound would likely exhibit similar characteristics, such as tautomerism and potential for hydrogen bonding, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Pyrazolone derivatives are known to participate in various chemical reactions. For example, they can react with α-amino acids and their esters to form azomethine ylides , or undergo cyclopropanation when treated with arsonium ylide . These reactions indicate that the target compound may also be reactive towards nucleophiles and could be used as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazolone ring can affect the compound's solubility, melting point, and stability . The target compound's cyclopropyl and phenyl groups would contribute to its hydrophobic character, potentially affecting its solubility in organic solvents.

Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound’s interaction with these enzymes can lead to the inhibition or activation of their activity, affecting the levels of neurotransmitters in the body. Additionally, this compound can bind to various proteins, influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, altering the transcription of target genes. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing the production of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that affect their activity . For example, its interaction with monoamine oxidase can result in the inhibition of the enzyme, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, influencing the transcription of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the production of metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and potential side effects. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.

properties

IUPAC Name

4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-9-8-12-13(10-6-7-10)16-17(14(12)18)11-4-2-1-3-5-11/h1-5,10,16H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRUDADYMQXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160753
Record name 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952958-77-9
Record name 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952958-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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